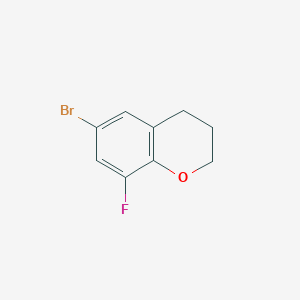

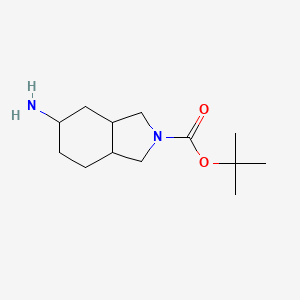

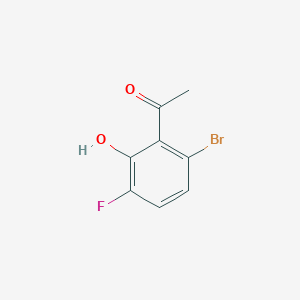

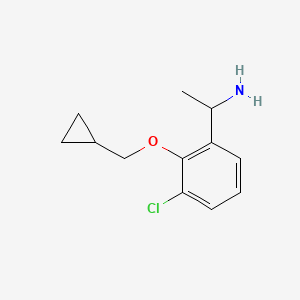

![molecular formula C18H8Br2N2 B1406290 2,8-Dibromoindolo[3,2-b]carbazole CAS No. 536757-96-7](/img/structure/B1406290.png)

2,8-Dibromoindolo[3,2-b]carbazole

Overview

Description

Synthesis Analysis

A new synthetic pathway towards 2,8-difunctionalised indolo[3,2-b]carbazoles was investigated. The presented method offers a short and high yielding route towards 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole . It is demonstrated that the latter compound is a versatile building block, enabling the synthesis of a number of previously unreported 5,11-dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles in moderate to good yields, using Suzuki and Sonogashira cross-coupling reaction .Molecular Structure Analysis

The structures of these two compounds were fully characterized by elemental analysis, mass spectrometry and proton nuclear magnetic resonance spectroscopy methods .Chemical Reactions Analysis

It is demonstrated that 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole can be easily formylated, giving rise to the 2,8-diformyl-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole . The latter compound was successfully subjected to condensation reactions .Physical And Chemical Properties Analysis

Indolo[3,2-b]carbazole possesses relative wide bandgap and much low highest occupied molecular orbital (HOMO), which endow them with much higher oxidative stability in air than pentacene . This enables low-cost fabrication under ambient conditions .Scientific Research Applications

Organic Electronics

A study by Srour et al. (2016) synthesized methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles, closely related to 2,8-Dibromoindolo[3,2-b]carbazole, for use in organic electronics. These compounds were found to display bright photoluminescence in the blue to green spectra, suggesting potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Srour et al., 2016).

Hole-Transporting Materials

Zhao et al. (2007) investigated the properties of indolo[3,2-b]carbazole-based compounds, including derivatives of 2,8-Dibromoindolo[3,2-b]carbazole, as hole-transporting materials. These compounds were used in electroluminescent devices, demonstrating their significance in the development of efficient organic electronic materials (Zhao et al., 2007).

Photophysical and Electrochemical Properties

Irgashev et al. (2014) focused on the synthesis and properties of novel indolo[3,2-b]carbazole derivatives with potential applications in organic electronics. They explored the photophysical and electrochemical properties of these compounds, indicating their utility in various electronic and optoelectronic devices (Irgashev et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Research by Yang et al. (2021) synthesized new indolo[3,2-b]carbazole derivatives, which are related to 2,8-Dibromoindolo[3,2-b]carbazole, for application in blue OLEDs. They demonstrated strong blue emissions in solutions, showing the potential of these compounds in the development of high-efficiency OLEDs (Yang et al., 2021).

Semiconductor Polymers for Organic Thin-Film Transistors

Li et al. (2006) discussed the synthesis and properties of polyindolo[3,2-b]carbazole, a class of semiconductor polymers. Their study highlights the application of these materials in organic thin-film transistors, pointing to the broader potential of indolo[3,2-b]carbazole derivatives in advanced semiconductor technology (Li et al., 2006).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

2,8-dibromoindolo[3,2-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8Br2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBADHLJNYYFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dibromoindolo[3,2-b]carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.